1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione
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Overview
Description
1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione is a complex organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have interesting chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Ring: Starting from a suitable precursor, such as a substituted benzene, the indazole ring can be formed through cyclization reactions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.
Formation of the Diazinane-2,4-dione Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.
Scientific Research Applications
1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione: can be compared with other indazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(1-methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H21N5O2/c1-21-14-10-12(11-4-7-18-8-5-11)2-3-13(14)16(20-21)22-9-6-15(23)19-17(22)24/h2-3,10-11,18H,4-9H2,1H3,(H,19,23,24) |
InChI Key |
OCELVHINXCJNRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3CCNCC3)C(=N1)N4CCC(=O)NC4=O |
Origin of Product |
United States |
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